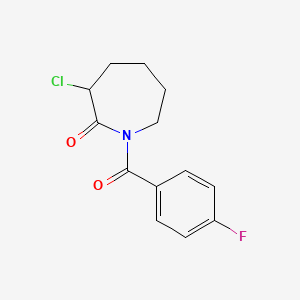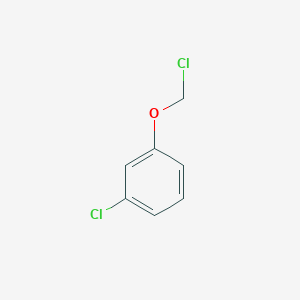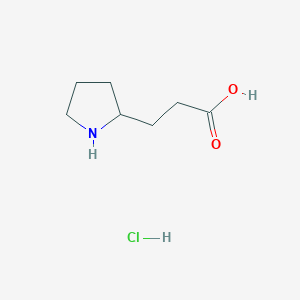
3-(Pyrrolidin-2-yl)propanoic acid hydrochloride
説明
3-(Pyrrolidin-2-yl)propanoic acid is a compound with the molecular weight of 143.19 . It has the IUPAC name of 3-(2-pyrrolidinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for 3-(Pyrrolidin-2-yl)propanoic acid is 1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10) . This indicates that the molecule consists of 7 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The exact mass of 3-(Pyrrolidin-2-yl)propanoic acid is 143.094628657 . It has a topological polar surface area of 49.3 .科学的研究の応用
Novel Synthesis Techniques
Research into 3-(Pyrrolidin-2-yl)propanoic acid hydrochloride and related compounds has led to the development of novel synthesis techniques. For example, Tsui and Wood (1979) demonstrated the preparation of 2-Pyrrolidylacetic acid and β-(2-pyrrolidyl)propionic acid hydrochloride through the hydrogenation of ethyl 2-pyrrolylacetate and diethyl 2-pyrrolylmethylenemalonate, respectively. This process involves hydrogenation over rhodium on alumina in HCl solution, followed by acidic hydrolysis, showcasing a method for producing similar compounds with potential research applications Tsui & Wood, 1979.
Catalytic and Surface Properties
Investigations into the catalytic and surface properties of compounds related to this compound have provided insights into their potential applications in various fields. Hussein and Gates (1998) explored the surface and catalytic properties of Yttrium Oxide generated from different inorganic precursors, analyzing reactions of pyridine and 2-propanol using IR spectroscopy. Their research revealed that Yttrium Oxide exposes Bronsted acid, Lewis acid, and basic sites, with the type and strength of these sites being influenced by the catalyst's origin and pretreatment temperature. This study highlights the intricate properties of materials that could be relevant to the research and application of this compound in catalysis Hussein & Gates, 1998.
Corrosion Inhibition
The study of pyrrolidine derivatives, including compounds structurally similar to this compound, has revealed their potential as corrosion inhibitors. Bouklah et al. (2006) synthesized novel corrosion inhibitors and tested their efficacy for steel in sulfuric acid, finding that these compounds, such as 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one and {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, significantly increased inhibition efficiency, indicating their potential application in protecting metals from corrosion Bouklah et al., 2006.
特性
IUPAC Name |
3-pyrrolidin-2-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)4-3-6-2-1-5-8-6;/h6,8H,1-5H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDACNBQRVTXPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



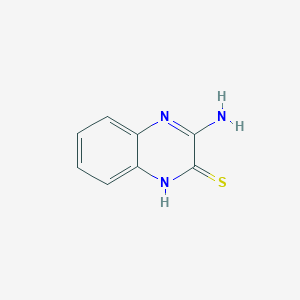

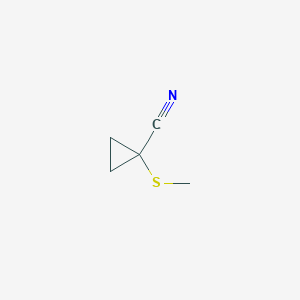

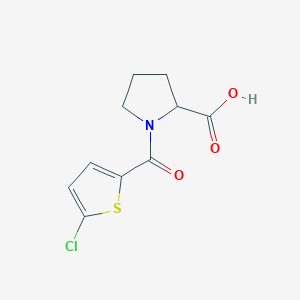
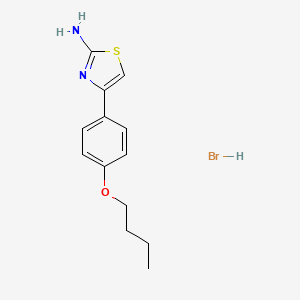
![[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane](/img/structure/B3382701.png)
![N-[(2-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B3382704.png)

![2-[(4-Chlorophenyl)methoxy]acetic acid](/img/structure/B3382723.png)
![2-(Chloromethyl)bicyclo[2.2.1]heptane](/img/structure/B3382728.png)
![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B3382734.png)
